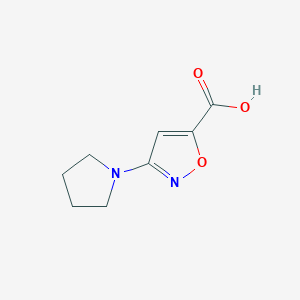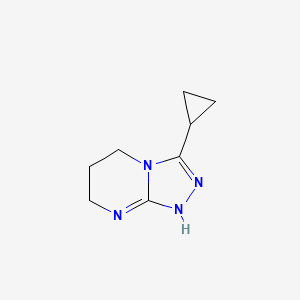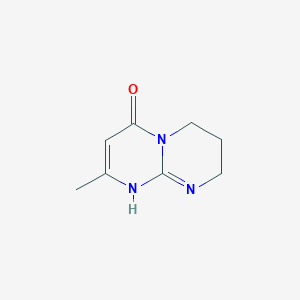![molecular formula C9H8N2O B7968930 [4-(1,3-Oxazol-4-yl)phenyl]amine CAS No. 568556-31-0](/img/structure/B7968930.png)
[4-(1,3-Oxazol-4-yl)phenyl]amine
Descripción general
Descripción
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Synthesis Analysis
The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increased in the past few years . Various methods for direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 have been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Molecular Structure Analysis
The molecular structure of oxazole derivatives can vary greatly depending on the specific compound. For example, the molecular formula of N-[4-(1,3-Oxazol-5-yl)phenyl]cyclopropanecarboxamide is C13H12N2O2 .Chemical Reactions Analysis
Oxazole derivatives can undergo a variety of chemical reactions. For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents .Physical And Chemical Properties Analysis
Oxazole is a stable liquid at room temperature with a boiling point of 69 °C . The physical and chemical properties of specific oxazole derivatives can vary greatly.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis : A compound synthesized using palladium cross-coupling amination of triazine with a derivative of [4-(1,3-Oxazol-4-yl)phenyl]amine demonstrated specific molecular conformations influenced by strong intramolecular hydrogen bonds. Such compounds have potential in developing materials with specific structural properties (Karczmarzyk, Wolińska, & Fruziński, 2011).
X-ray Mapping in Heterocyclic Design : X-ray structure investigation of aminodienes containing an oxazole fragment highlighted the structural characteristics of these compounds. Understanding their structure is essential for applications in material science and chemistry (Rybakov et al., 2002).
Antimycobacterial Activity : Novel compounds containing 1,3-oxazol-2-yl groups demonstrated significant in vitro and in vivo antimycobacterial activities, indicating their potential in developing new antimicrobial agents (Sriram, Yogeeswari, Dinakaran, & Thirumurugan, 2007).
Catalysis in Organic Synthesis : Research on gold-catalysed intermolecular reactions involving 4-aminooxazoles, a class to which [4-(1,3-Oxazol-4-yl)phenyl]amine belongs, has shown their utility in creating complex, functionalized molecules for various applications (Gillie, Reddy, & Davies, 2016).
Polymeric Material Modification : Studies involving the modification of polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including 4-aminooxazoles, have shown enhanced thermal stability and biological activity, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Pharmacological Applications : Synthesis and characterization of novel heterocyclic compounds containing 4-aminooxazole demonstrated potential antibacterial activity, indicating their relevance in pharmaceutical research (Mehta, 2016).
Direcciones Futuras
Oxazole derivatives have drawn the attention of researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities . They are part of a large number of drugs and biologically relevant molecules, and their importance in the field of medicinal chemistry is increasing .
Propiedades
IUPAC Name |
4-(1,3-oxazol-4-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUIXYCMMXALOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314204 | |
| Record name | 4-(Oxazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxazol-4-yl)aniline | |
CAS RN |
568556-31-0 | |
| Record name | 4-(Oxazol-4-yl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=568556-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Oxazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-amino-6-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B7968852.png)
![2-[2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B7968857.png)




![3-Methyl-4,5-dihydrocyclopenta[d]imidazol-6-one](/img/structure/B7968893.png)

![3-Oxa-1,7-diazaspiro[4.4]nonan-2-one](/img/structure/B7968901.png)




